2-(2-Amino-1,3-thiazol-4-yl)acetamide

概要

説明

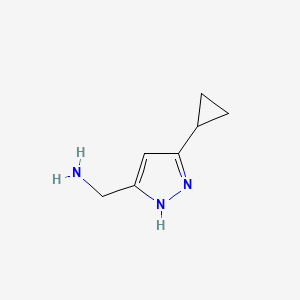

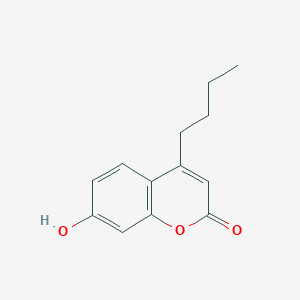

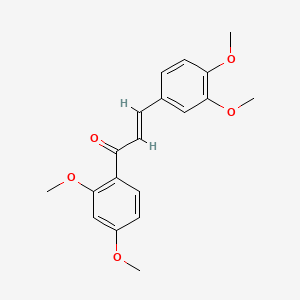

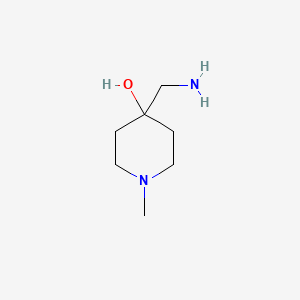

“2-(2-Amino-1,3-thiazol-4-yl)acetamide” is an organic compound with the molecular formula C5H7N3OS . It is an organic ligand and possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .

Molecular Structure Analysis

The molecular structure of “2-(2-Amino-1,3-thiazol-4-yl)acetamide” consists of a thiazole ring attached to an acetamide group. The dihedral angle between the acetohydrazide moiety and the thiazole ring is 80.96 (8)° .

科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including 2-(2-Amino-1,3-thiazol-4-yl)acetamide , have been studied for their antimicrobial properties. They are known to exhibit significant activity against various bacterial and fungal strains. For instance, some thiazole compounds have shown promising results against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. These compounds have been evaluated for their efficacy in inhibiting tumor growth and proliferation. Specific thiazole derivatives have demonstrated selective action against certain cancer cell lines, such as glioblastoma and melanoma, indicating the potential of 2-(2-Amino-1,3-thiazol-4-yl)acetamide in cancer research .

Anti-HIV Properties

Research has also explored the anti-HIV properties of thiazole compounds. Some derivatives have been tested for their ability to inhibit HIV-1 and HIV-2 strains, showing in vitro inhibitory activity. This suggests that 2-(2-Amino-1,3-thiazol-4-yl)acetamide could be a valuable compound in the development of new anti-HIV medications .

Antioxidant Effects

Thiazole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of the thiazole moiety in compounds has been associated with enhanced antioxidant activity, which is beneficial in preventing cellular damage caused by free radicals .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new drugs in these categories. They have been shown to reduce inflammation and alleviate pain in various models, which could extend to 2-(2-Amino-1,3-thiazol-4-yl)acetamide being used in related therapeutic applications .

Photosensitizers and Industrial Applications

Thiazole compounds have applications beyond the medical field. They are used as photosensitizers in various industrial processes and have roles in the synthesis of dyes, pigments, and chromophores. The versatility of 2-(2-Amino-1,3-thiazol-4-yl)acetamide could make it a valuable compound in these industries as well .

将来の方向性

Thiazole derivatives, including “2-(2-Amino-1,3-thiazol-4-yl)acetamide”, have shown promising biological activities, suggesting potential for future research and development in pharmaceutical applications . Further studies could focus on exploring its potential uses in medical and pharmaceutical fields.

特性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-10-5(7)8-3/h2H,1H2,(H2,6,9)(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHPUGMXEREVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427713 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-1,3-thiazol-4-yl)acetamide | |

CAS RN |

220041-33-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)

![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)